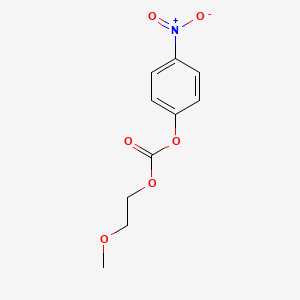

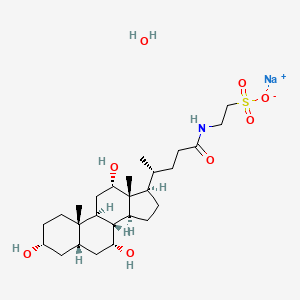

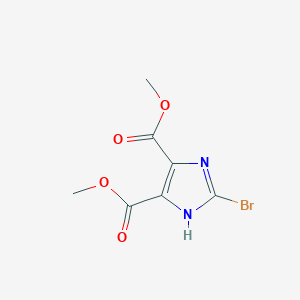

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

The compound of interest, (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, is a complex organic molecule that may be related to various compounds studied for their potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and analyzed for their biological activity and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of aromatic systems and the formation of heterocyclic structures. For instance, a bioisostere of an aldose reductase inhibitor was synthesized by introducing a difluorophenyl group to a pyrrole ring, resulting in a compound with submicromolar inhibitory activity . Another example is the synthesis of a diphenylpyrazolyl compound using polyethylene glycol-400 and acetic acid, which offers a greener alternative to traditional methods by avoiding hazardous solvents . These methods highlight the importance of choosing appropriate reaction conditions and catalysts to achieve high purity and yield of the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using computational methods such as Density Functional Theory (DFT). For example, the structural parameters of a diphenylpyrazolyl compound were obtained from optimized molecular geometry, revealing a non-planar structure with C1 point group symmetry . Similarly, the structure of a difluorophenyl compound with a piperidine ring was confirmed by single-crystal X-ray diffraction, showing a chair conformation and distorted tetrahedral geometry around the sulfur atom . These studies are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their chemical structure and the presence of functional groups. For instance, the difluorophenyl group is known to participate in substitution reactions, as seen in the synthesis of a methanone oxime derivative . The presence of electron-withdrawing groups like nitro or sulfonyl can affect the electron density of the aromatic system, influencing its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques and theoretical calculations. Infrared and UV-Vis spectroscopy provide insights into the vibrational and electronic transitions within the molecule . The frontier molecular orbitals, molecular electrostatic potential, and global chemical reactivity parameters are evaluated to predict the stability and reactivity of the molecule . Thermal properties are also studied using thermogravimetric analysis to determine the stability of the compound under different temperature conditions .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors Development

Compounds with structures related to the query compound have been utilized in the development of fluorescent chemosensors. For example, derivatives of 4-methyl-2,6-diformylphenol (DFP) have shown high selectivity and sensitivity in detecting a variety of analytes, including metal ions and neutral molecules. This suggests potential applications of the query compound in designing new chemosensors for environmental monitoring, biological imaging, and analytical chemistry (Roy, 2021).

Environmental Biotechnology

Another area of potential application is in environmental biotechnology, where certain bacterial strains, such as methanotrophs, utilize methanol (a possible degradation product of related compounds) as their carbon source. These bacteria can produce poly-3-hydroxybutyrate (PHB), a biodegradable polymer, suggesting that derivatives of the query compound could be explored for their role in biopolymer production processes and biodegradation studies (Kubaczyński, Pytlak, & Stępniewska, 2019).

Advanced Oxidation Processes

The degradation pathways and by-products of pharmaceuticals and organic compounds in water treatment processes have been extensively studied. Advanced oxidation processes (AOPs) are used to degrade recalcitrant compounds, leading to various by-products. Research in this domain can inform the environmental impact and degradation mechanisms of complex organic compounds, including those related to the query compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Material Science

In material science, the structural features of certain compounds are harnessed to develop new materials with desirable properties. For instance, research on phosphonic acids highlights their application in designing supramolecular materials, bioactive compounds, and surface functionalization. This suggests that the query compound could find applications in the development of materials with specific surface interaction properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This involves identifying areas of further research. It could include potential applications, modifications to improve properties, environmental impact reduction, etc.

Please note that the availability of this information depends on the extent of research done on the particular compound. For a less-studied compound, some or all of this information might not be available. For more detailed information, specific studies and experiments would need to be conducted.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNRDJCPVGIRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643055 | |

| Record name | (3,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898764-75-5 | |

| Record name | Methanone, (3,4-difluorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)